An In-depth Technical Guide to 4-Bromophenylacetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromophenylacetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenylacetic acid (4-BPAA) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive carboxylic acid group and a brominated phenyl ring, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-BPAA, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, with a focus on its role in drug development. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through workflow diagrams.
Chemical and Physical Properties
4-Bromophenylacetic acid is a white to off-white crystalline solid at room temperature.[1] It is characterized by a phenylacetic acid backbone with a bromine atom substituted at the para position of the phenyl ring.[2] This substitution pattern enhances its utility in various coupling reactions.[1]
General and Physical Properties
The fundamental physical and chemical properties of 4-Bromophenylacetic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1][3] |
| Molecular Weight | 215.04 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder/solid | [1][2][5] |
| Melting Point | 114-117 °C | [5][6][7] |
| Boiling Point | 252.95 °C (rough estimate) | [6] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) | [1][6][7] |
| pKa | 4.188 (at 25 °C) | [1] |
| Odor | Honey-like | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Bromophenylacetic acid. Key spectral features are summarized below.
| Spectroscopy | Key Data and Observations | Reference |
| ¹H NMR | Spectral data available. | [8][9] |
| ¹³C NMR | Spectral data available. | [8] |
| Infrared (IR) | IR spectrum available, showing characteristic peaks for the carboxylic acid and the substituted benzene (B151609) ring. | [3][10] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available. | [3][11][12] |
Synthesis of 4-Bromophenylacetic Acid
Several synthetic routes to 4-Bromophenylacetic acid have been established, offering flexibility in starting materials and reaction conditions.
Synthesis via Bromination of Phenylacetic Acid
A common laboratory-scale method involves the direct bromination of phenylacetic acid.[1] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[2]
Caption: Synthesis of 4-BPAA via bromination.
Experimental Protocol:
-
Dissolve phenylacetic acid in a suitable solvent.
-
In the presence of a Lewis acid catalyst like iron(III) bromide or mercuric oxide, add bromine dropwise to the solution.[2]
-
Maintain the reaction at a moderate temperature (e.g., 50-80 °C) under an inert atmosphere.[1]
-
After the reaction is complete, quench the reaction mixture.
-
Isolate the crude product, which will be a mixture of 2- and 4-bromophenylacetic acid.[2]
-
Purify the desired 4-isomer by fractional crystallization.[2]
Synthesis from 4-Bromobenzyl Bromide
An alternative synthesis involves the cyanation of 4-bromobenzyl bromide followed by hydrolysis of the resulting nitrile.[2]
Caption: Synthesis of 4-BPAA from 4-bromobenzyl bromide.
Experimental Protocol:
-
Reflux 4-bromobenzyl bromide with sodium cyanide in ethanol to form 4-bromophenylacetonitrile.[2]
-
Isolate the intermediate nitrile.
-
Hydrolyze the 4-bromophenylacetonitrile by heating with an aqueous solution of sodium hydroxide.[2][13]
-
After hydrolysis is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the product.[8][13]
-
Collect the solid 4-bromophenylacetic acid by filtration and dry.[13]
Synthesis from p-Bromotoluene
A palladium-catalyzed carbonylation of p-bromotoluene can also be employed to synthesize the ethyl ester of 4-bromophenylacetic acid, which is then hydrolyzed.[8]
Experimental Protocol:
-
In a reaction kettle, combine p-bromotoluene, ethanol, di-tert-butyl peroxide, and a palladium catalyst (e.g., Pd(Xantphos)Cl₂).[8]
-
Introduce carbon monoxide at a pressure of 10 atm.[8]
-
Heat the reaction to 120 °C and stir for 16 hours.[8]
-
After the reaction, purify the resulting ethyl p-bromophenylacetate by column chromatography.[8]
-
Dissolve the ethyl p-bromophenylacetate in 1,4-dioxane (B91453) and add a 6 N sodium hydroxide solution.[8]
-
Heat the mixture to 60 °C for 2 hours.[8]
-
Adjust the pH to 1 with 2 N hydrochloric acid.[8]
-
Remove the organic solvent under reduced pressure and extract the product with ethyl acetate (B1210297) to obtain 4-bromophenylacetic acid.[8]
Chemical Reactions of 4-Bromophenylacetic Acid
The dual reactivity of 4-BPAA makes it a versatile building block in organic synthesis.
Esterification
The carboxylic acid group of 4-BPAA readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst.[2]
Experimental Protocol (for Methyl 4-bromophenylacetate):
-
Reflux 4-bromophenylacetic acid with methanol.[2]
-
Use a catalytic amount of sulfuric acid.[2]
-
After the reaction is complete, remove the excess methanol.
-
Isolate and purify the methyl 4-bromophenylacetate.
Formation of Hydrazones
4-Bromophenylacetic acid can be converted to its corresponding hydrazone derivatives.[2]
Caption: Formation of hydrazone derivatives from 4-BPAA.
Experimental Protocol:
-
First, convert 4-bromophenylacetic acid to its methyl or ethyl ester via Fischer esterification.[2]
-
Reflux the resulting ester with hydrazine to form 2-(4-bromophenyl)acetohydrazide.[2]
-
Condense the acetohydrazide with various aldehydes to synthesize a library of hydrazone derivatives.[2]
Applications
4-Bromophenylacetic acid is a key building block in several areas of chemical synthesis.
Pharmaceutical Intermediate
The primary application of 4-BPAA is in pharmaceutical research and development.[1][14] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its structure allows for modifications that are essential for creating complex drug molecules.[14] 4-Bromophenylacetic acid is a key starting material for the synthesis of Bilastine, Mecitentan, terfenadine, and fexofenadine.[13]
Agrochemical Synthesis
It is also utilized in the synthesis of agrochemicals.[1]
Other Applications
Other applications include its use as an intermediate in the preparation of liquid crystals and functional polymers.[1] It can also be used as a sensitive reagent for the determination of zirconium and its separation from other metals.[8] In a biological context, it has been noted as a growth inhibitory substance.[5][6][7]
Safety and Handling
4-Bromophenylacetic acid requires careful handling to ensure safety in a laboratory or industrial setting.
Hazard Identification
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15][16]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[17]
Personal Protective Equipment (PPE)
When handling 4-Bromophenylacetic acid, it is essential to use appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)[15]
-
Safety goggles or a face shield[15]
-
A laboratory coat[15]
-
For operations that may generate dust, a respirator with a suitable particulate filter is recommended.[15]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][16][17] Keep away from incompatible materials such as strong oxidizing agents and bases.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of 4-Bromophenylacetic acid for professionals in research and development. Its versatile chemistry and established synthetic utility ensure its continued importance as a key chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Bromophenylacetic acid [webbook.nist.gov]
- 4. (4-Bromophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromophenylacetic acid [webbook.nist.gov]
- 13. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
